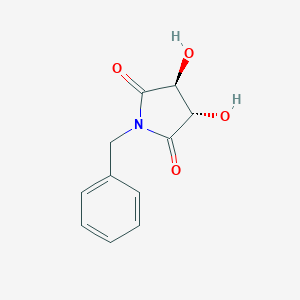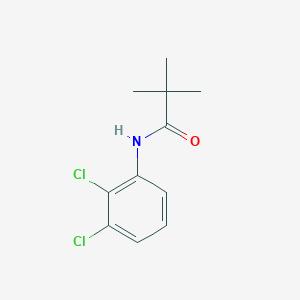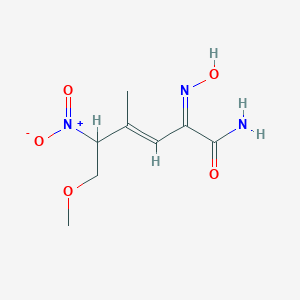
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide
Descripción general
Descripción
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide, also known as HMMNH-3, is a compound that has gained attention in the scientific community due to its potential use as an anti-cancer agent. This compound is a derivative of the natural product, plakortin, which is found in sponges. HMMNH-3 has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been shown to inhibit the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in the regulation of cellular metabolism and energy production. Inhibition of GAPDH leads to a decrease in ATP production, which can ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. This suggests that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide may have potential as a therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one limitation is that the synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is a multi-step process that requires expertise in organic chemistry. This may limit its accessibility for researchers who do not have experience in synthetic chemistry.
Direcciones Futuras
There are several future directions for research on (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide. One direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. This could lead to the development of more effective cancer treatments. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further research is needed to optimize the synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide and develop more efficient methods for its production.
Métodos De Síntesis
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide can be synthesized through a multi-step process starting with the natural product plakortin. The synthesis involves several chemical reactions, including protection and deprotection steps, as well as the use of reagents such as sodium hydride and trifluoroacetic acid. The final step involves the addition of a hydroxylamine derivative to form (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide.
Aplicaciones Científicas De Investigación
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been the subject of several scientific studies due to its potential as an anti-cancer agent. In vitro studies have shown that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide may have potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOEKSZWPGJIM-IYNMRSRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=N\O)\C(=O)N)/C(COC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide | |
CAS RN |
163032-70-0 | |
| Record name | NOR-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163032700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (�±)-(E)-2-[(E)-Hydroxyimino]-6-methoxy-4-methyl-5-nitro-3-hexenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



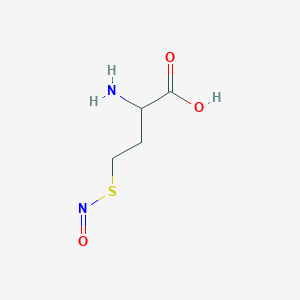
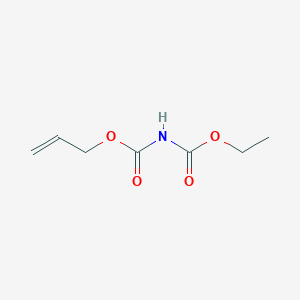
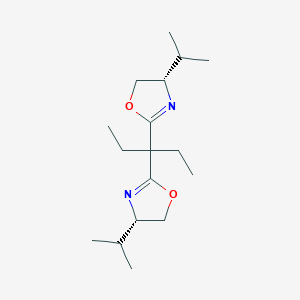

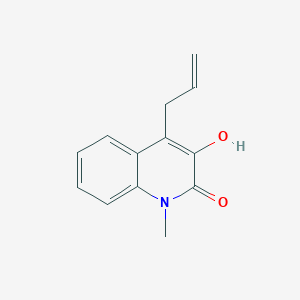
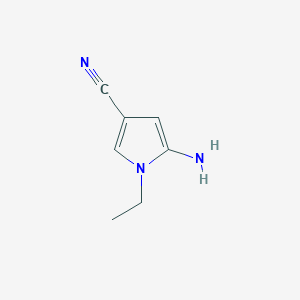

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
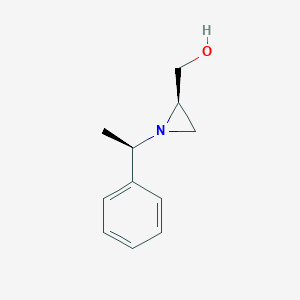
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
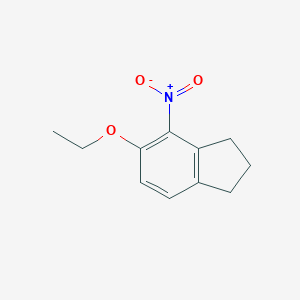
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
